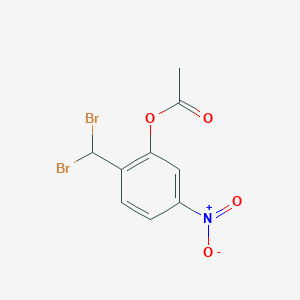

2-(Dibromomethyl)-5-nitrophenyl acetate

Description

2-(Dibromomethyl)-5-nitrophenyl acetate (B1210297) is a derivative of phenyl acetate characterized by the presence of a nitro group and a dibromomethyl substituent on the aromatic ring. While specific research on this compound is limited, an analysis of its constituent functional groups provides a strong foundation for understanding its potential utility.

| Property | Value |

| CAS Number | 99067-39-7 |

| Molecular Formula | C₉H₇Br₂NO₄ |

| Molecular Weight | 352.96 g/mol |

| Melting Point | 77-78 °C |

Nitro-substituted phenyl acetates are a well-established class of compounds in organic chemistry, primarily recognized for the influence of the nitro group on the reactivity of the phenyl ring. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution. This electronic effect can render otherwise unreactive aryl systems susceptible to displacement of leaving groups.

Furthermore, the acetate group itself can serve as a protecting group for a phenolic hydroxyl function. The ester linkage can be readily cleaved under hydrolytic conditions to regenerate the phenol (B47542). In the context of enzymatic reactions, p-nitrophenyl acetate is a widely used substrate for assaying the activity of esterases and lipases. sigmaaldrich.commdpi.com The hydrolysis of the ester releases p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically. sigmaaldrich.commdpi.com This application underscores the inherent reactivity of the ester bond in nitrophenyl acetates.

The presence of a polyhalogenated methyl group, such as the dibromomethyl group in the title compound, imparts significant synthetic potential to a molecule. Gem-dihaloalkanes are versatile synthetic intermediates that can be transformed into a wide array of other functional groups. For instance, the dibromomethyl group can be a precursor to an aldehyde functionality through hydrolysis or other related transformations.

In the broader context of molecular design, particularly in medicinal chemistry, the incorporation of halogen atoms and methyl groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Methyl groups can enhance binding affinity to biological targets, a phenomenon sometimes referred to as the "magic methyl effect," and can also be used to modulate metabolic stability. nih.govjuniperpublishers.com Halogenation is a common strategy to improve properties such as membrane permeability and metabolic resistance. Polyhalogenated moieties can thus be strategically incorporated into molecular scaffolds to fine-tune their biological activity.

The strategic importance of the 2-(Dibromomethyl)-5-nitrophenyl acetate scaffold lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled manipulation of the molecule. A plausible synthetic route to this compound would likely involve the acetylation of 2-methyl-5-nitrophenol (B1294729), followed by a radical bromination of the benzylic methyl group. This approach would leverage the directing effects of the existing substituents on the aromatic ring.

The dibromomethyl group is arguably the most reactive site for subsequent transformations. It can serve as a masked aldehyde, which can be unmasked under specific conditions to participate in reactions such as Wittig olefination, reductive amination, or the formation of various heterocyclic systems. The nitro group, being a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be reduced to an amino group. This amino functionality can then be further derivatized, for example, through diazotization or acylation, opening up another avenue for molecular diversification. The acetate group, as mentioned, can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used in ether or ester synthesis.

The combination of these three functional groups on a single aromatic platform makes this compound a potentially valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Despite the foreseeable synthetic utility of this compound, a thorough review of the scientific literature reveals a significant knowledge gap. There is a notable absence of dedicated research studies focusing on the synthesis, reactivity, and application of this specific compound. While the chemistry of its individual functional groups is well-documented in other molecular contexts, the interplay of these groups within this particular arrangement remains largely unexplored.

The lack of available spectroscopic data, such as NMR and IR spectra, further highlights the nascent stage of research concerning this molecule. This presents a clear opportunity for future investigations. A systematic study of the synthesis of this compound, including optimization of reaction conditions and a full characterization of the compound, would be a valuable contribution to the field of synthetic organic chemistry.

Furthermore, a detailed exploration of its reactivity profile is warranted. Investigating the selective transformation of the dibromomethyl, nitro, and acetate groups would provide a roadmap for its use as a versatile synthetic intermediate. The development of novel synthetic methodologies utilizing this scaffold could lead to the efficient construction of libraries of complex molecules for screening in drug discovery and materials science. The current void in the literature represents a fertile ground for new and impactful research.

Structure

3D Structure

Properties

IUPAC Name |

[2-(dibromomethyl)-5-nitrophenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO4/c1-5(13)16-8-4-6(12(14)15)2-3-7(8)9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGWWMFNEMSFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594944 | |

| Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99067-39-7 | |

| Record name | 2-(Dibromomethyl)-5-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Dibromomethyl 5 Nitrophenyl Acetate

Retrosynthetic Analysis of the 2-(Dibromomethyl)-5-nitrophenyl Acetate (B1210297) Scaffold

A retrosynthetic analysis of 2-(Dibromomethyl)-5-nitrophenyl acetate suggests a strategy rooted in functional group interconversions and the sequential introduction of key substituents. The most logical disconnections involve the final step being the introduction of the dibromomethyl group and the preceding step being the formation of the acetate ester.

The primary disconnection is at the C-Br bonds of the dibromomethyl group. This points to a precursor, 2-methyl-5-nitrophenyl acetate, which can be halogenated. This transformation is a standard free-radical bromination of a benzylic methyl group.

The next disconnection targets the acetyl group of 2-methyl-5-nitrophenyl acetate. This leads back to the corresponding phenol (B47542), 2-methyl-5-nitrophenol (B1294729), via an esterification reaction. This phenol is a key aromatic precursor that contains the core substituted phenyl ring.

Finally, the synthesis of 2-methyl-5-nitrophenol itself can be envisioned from a readily available starting material, o-toluidine (B26562). This involves a sequence of nitration followed by diazotization and hydrolysis to install the hydroxyl group. This multi-step process allows for the precise placement of the methyl and nitro groups on the aromatic ring.

Synthesis of Key Aromatic Precursors

The construction of the 2-methyl-5-nitrophenyl acetate framework relies on the carefully orchestrated synthesis of key aromatic intermediates. This section details the preparation of 5-nitrophenyl derivatives and the subsequent functionalization required to build the immediate precursor to the final product.

A common and efficient route to 5-nitro-substituted phenyl compounds begins with o-toluidine. This starting material already possesses the required methyl group at the 2-position. The synthesis of the key intermediate, 2-methyl-5-nitrophenol, proceeds through a well-established sequence of reactions.

The process commences with the nitration of o-toluidine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. The amino group of o-toluidine directs the incoming nitro group primarily to the para position, yielding 2-methyl-5-nitroaniline (B49896).

The subsequent conversion of the amino group to a hydroxyl group is accomplished via a diazotization-hydrolysis reaction. The 2-methyl-5-nitroaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous acidic solution to yield 2-methyl-5-nitrophenol. chemistrysteps.comorgsyn.org

Table 1: Synthesis of 2-Methyl-5-nitrophenol from o-Toluidine

| Step | Reactants | Reagents | Key Transformation |

| 1 | o-Toluidine | Conc. HNO₃, Conc. H₂SO₄ | Nitration |

| 2 | 2-Methyl-5-nitroaniline | NaNO₂, H₂SO₄, H₂O | Diazotization & Hydrolysis |

With 2-methyl-5-nitrophenol in hand, the next step is the protection of the phenolic hydroxyl group as an acetate ester. This is a crucial functionalization at the 2-position of the phenyl ring (relative to the methyl group), which serves to protect the hydroxyl group from the harsh conditions of the subsequent bromination step and to provide the final desired functionality of the target molecule.

The acetylation of 2-methyl-5-nitrophenol is typically carried out using acetic anhydride (B1165640). The reaction can be performed under basic conditions, for example, in the presence of aqueous sodium hydroxide, or catalyzed by an acid. This straightforward esterification reaction proceeds in high yield to afford 2-methyl-5-nitrophenyl acetate, the direct precursor for the introduction of the dibromomethyl moiety.

Table 2: Acetylation of 2-Methyl-5-nitrophenol

| Reactant | Reagent | Product |

| 2-Methyl-5-nitrophenol | Acetic Anhydride | 2-Methyl-5-nitrophenyl acetate |

Introduction of the Dibromomethyl Moiety

The final and most critical transformation in the synthesis of this compound is the conversion of the methyl group to a dibromomethyl group. This is typically achieved through free-radical halogenation, a powerful tool for the functionalization of benzylic positions.

The benzylic protons of the methyl group in 2-methyl-5-nitrophenyl acetate are susceptible to abstraction by halogen radicals, initiating a chain reaction that leads to bromination. A common reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals in the presence of a radical initiator, such as benzoyl peroxide (BPO), or upon photochemical initiation (e.g., with a UV lamp). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize ionic side reactions.

The reaction proceeds stepwise, first forming the monobrominated intermediate, 2-(bromomethyl)-5-nitrophenyl acetate, followed by a second bromination to yield the desired this compound. To achieve dibromination, a stoichiometric excess of NBS (at least two equivalents) is required.

An analogous reaction has been described for p-nitrotoluene, where photobromination with elemental bromine in carbon tetrachloride was used. It was noted that the second molecule of bromine reacts readily after the formation of the monobrominated product, though the isolated yield of the dibrominated product was low in that specific instance. acs.org This suggests that while the reaction is feasible, optimization of reaction conditions, such as the stoichiometry of the brominating agent and the reaction time, is crucial for achieving a high yield of the dibrominated product.

Table 3: Radical Bromination of 2-Methyl-5-nitrophenyl Acetate

| Reactant | Reagents | Key Transformation |

| 2-Methyl-5-nitrophenyl acetate | N-Bromosuccinimide (≥ 2 eq.), Radical Initiator (e.g., BPO) or UV light | Dibromination of methyl group |

While free-radical bromination with NBS or elemental bromine under photochemical conditions are the most common methods for benzylic bromination, other strategies could potentially be employed. One such alternative involves the use of other brominating agents that can generate bromine radicals under thermal or photochemical conditions.

For instance, reactions involving elemental bromine at high temperatures, often in the absence of a solvent, can also effect benzylic bromination. However, these conditions can be harsh and may lead to side reactions, particularly with a substrate bearing an ester functionality.

Another approach could involve a two-step sequence where the methyl group is first oxidized to an aldehyde, followed by a halogenation reaction specific for aldehydes. However, this route is less direct and may involve more challenging purification steps compared to the direct free-radical bromination of the methyl group. For the synthesis of this compound, the direct dibromination of 2-methyl-5-nitrophenyl acetate remains the most efficient and logical synthetic route.

Formation of the Acetate Ester Linkage

The final step in the synthesis of this compound is the esterification of the precursor, 2-(dibromomethyl)-5-nitrophenol. The presence of a sterically bulky dibromomethyl group adjacent to the hydroxyl group, combined with the electron-withdrawing nature of the nitro group, necessitates the selection of robust acylation methods.

Direct esterification of 2-(dibromomethyl)-5-nitrophenol with acetic acid is generally not favored due to the reduced nucleophilicity of the phenolic hydroxyl group, a consequence of the electron-withdrawing nitro substituent. Such conditions typically require high temperatures and strong acid catalysts, which can lead to undesired side reactions and decomposition of the starting material.

More effective strategies for the synthesis of this compound involve the use of more reactive acylating agents, such as acetic anhydride or acetyl chloride. These methods proceed via nucleophilic acyl substitution.

Using Acetic Anhydride: The reaction of 2-(dibromomethyl)-5-nitrophenol with acetic anhydride is a common and effective method for acetylation. This reaction is often catalyzed by either an acid or a base.

Acid Catalysis: Protic acids like sulfuric acid or solid acid catalysts can be employed. The acid protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and rendering it more susceptible to attack by the phenolic hydroxyl group.

Base Catalysis: Bases such as pyridine (B92270) or triethylamine (B128534) can be used to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then readily attacks the acetic anhydride.

Using Acetyl Chloride: Acetyl chloride is a highly reactive acylating agent that can effectively acetylate hindered and deactivated phenols. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of acetyl chloride often allows the reaction to proceed at lower temperatures, minimizing potential side reactions.

A general procedure for the acylation of a nitrophenol involves dissolving the phenol in a suitable solvent, such as dichloromethane, and adding the acylating agent in the presence of a base. The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and upon completion, the product is isolated and purified. researchgate.net

| Acylating Agent | Catalyst/Base | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetic Anhydride | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) | Moderate to elevated temperatures | Readily available, less corrosive than acetyl chloride | May require heating, which can lead to side reactions |

| Acetyl Chloride | Base (e.g., Pyridine, Triethylamine) | Room temperature or mild heating | High reactivity, suitable for hindered phenols | Corrosive, generates HCl byproduct |

Development of Stereoselective Synthetic Pathways

The compound this compound is achiral, as the carbon atom of the dibromomethyl group is not a stereocenter. Therefore, the development of stereoselective synthetic pathways is not a relevant consideration for the synthesis of this particular molecule.

Optimization of Reaction Conditions and Process Scale-Up

The successful synthesis of this compound on a larger scale requires careful optimization of the reaction conditions for both the benzylic dibromination of a suitable precursor (e.g., 2-methyl-5-nitrophenol) and the subsequent esterification.

Optimization of Benzylic Dibromination:

The key challenge in the first step is to achieve selective dibromination of the benzylic methyl group without significant formation of the monobrominated or tribrominated byproducts. This is a free-radical reaction, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). numberanalytics.comchadsprep.com

Reagent Stoichiometry: The molar ratio of the brominating agent, such as N-bromosuccinimide (NBS), to the substrate is a critical parameter. An excess of NBS is generally required to favor dibromination.

Initiator Concentration: The amount of radical initiator can influence the reaction rate and selectivity.

Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride have been traditionally used, but due to safety and environmental concerns, alternatives like acetonitrile (B52724) are being explored. acs.orgsemanticscholar.org

Temperature and Light Source: The reaction temperature and the intensity of the light source (for photo-initiated reactions) need to be carefully controlled to maintain a steady rate of radical formation and minimize side reactions.

Optimization of Esterification:

For the acylation step, optimization focuses on maximizing the yield and purity of the final product while minimizing reaction time and the use of excess reagents.

Catalyst/Base Selection and Loading: The choice and amount of catalyst or base can significantly impact the reaction rate.

Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation.

Solvent: The solvent should be inert to the reaction conditions and allow for easy product isolation.

Work-up Procedure: An efficient work-up procedure is necessary to remove unreacted reagents, byproducts, and the catalyst.

Process Scale-Up:

Scaling up the synthesis from a laboratory to a pilot or industrial scale introduces several challenges:

Heat Transfer: Both the bromination and esterification reactions can be exothermic. Efficient heat removal is crucial to maintain temperature control and prevent runaway reactions. The use of continuous flow reactors can offer significant advantages in this regard due to their high surface-area-to-volume ratio. acs.orgacs.org

Mass Transfer: Ensuring efficient mixing of reactants is essential, especially in heterogeneous reaction mixtures.

Safety Considerations: Handling large quantities of bromine or brominating agents requires stringent safety protocols. The use of flow chemistry can enhance safety by minimizing the volume of hazardous materials at any given time. acs.orgsemanticscholar.org

| Reaction Step | Key Parameters for Optimization | Considerations for Scale-Up |

|---|---|---|

| Benzylic Dibromination | NBS/Substrate ratio, initiator concentration, solvent, temperature, light intensity | Heat and mass transfer, safety (handling of bromine), use of flow reactors |

| Esterification | Acylating agent, catalyst/base loading, temperature, solvent | Heat management, efficient mixing, cost-effective reagents, waste minimization |

Chemical Reactivity and Mechanistic Studies of 2 Dibromomethyl 5 Nitrophenyl Acetate

Mechanistic Investigations of the Dibromomethyl Group

The dibromomethyl group, being a benzylic gem-dihalide, is a primary locus of reactivity. Its transformations are influenced by the electronic effects of the substituents on the aromatic ring.

Nucleophilic substitution at the benzylic carbon of the dibromomethyl group can theoretically proceed through SN1 or SN2 mechanisms. Benzylic halides are generally reactive in both pathways due to the ability of the phenyl ring to stabilize both carbocation intermediates (SN1) and the transition state of an SN2 reaction. quora.comchemistrysteps.comstackexchange.com

In an SN1 pathway, the rate-determining step would be the formation of a benzylic carbocation. However, the presence of the strongly electron-withdrawing nitro group ortho to the dibromomethyl group would significantly destabilize the adjacent positive charge, making the formation of this carbocation energetically unfavorable. chemistrysteps.com Consequently, the SN1 pathway is considered less likely for this specific compound.

The SN2 pathway, involving a backside attack by a nucleophile, is more plausible. ncert.nic.in While the presence of two bulky bromine atoms might introduce some steric hindrance compared to a monohalogenated benzyl (B1604629) halide, the electrophilicity of the benzylic carbon is enhanced by the electron-withdrawing nitro and acetate (B1210297) groups. libretexts.org Therefore, reactions with strong nucleophiles are expected to proceed via an SN2 mechanism. libretexts.org The reaction would result in the sequential displacement of the bromide ions.

Gem-dihalides, such as the dibromomethyl group, can undergo α-elimination in the presence of a strong base to form a carbene or a carbenoid intermediate. libretexts.org This process involves the removal of a proton from the benzylic carbon by the base, followed by the loss of a bromide ion.

The resulting phenylcarbene, substituted with the nitro and acetate groups, would be a highly reactive species. Carbenes are known to undergo characteristic reactions such as cyclopropanation with alkenes and C-H insertion reactions. libretexts.org The generation and subsequent reactions of such an intermediate from 2-(dibromomethyl)-5-nitrophenyl acetate would depend on the specific reaction conditions, particularly the choice of a strong, non-nucleophilic base. The formation of carbenes from diazo compounds is a more common synthetic route, often catalyzed by transition metals like copper or rhodium. libretexts.orgnih.gov

The benzylic position is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical by the aromatic ring. chemistrysteps.com Homolytic cleavage of one of the C-Br bonds in the dibromomethyl group can be initiated by heat or UV light. transformationtutoring.comyoutube.com This would generate a resonance-stabilized benzylic radical.

Once formed, this radical can participate in various chain reactions, such as further reaction with a halogen to form a trihalomethyl group, or dimerization. libretexts.orgyoutube.com The specific pathway would be determined by the reaction conditions and the presence of other radical species. Radical halogenation of alkanes and at allylic positions are common synthetic procedures. transformationtutoring.comlibretexts.org

Reactivity Profile of the Nitro Group

The reduction of an aromatic nitro group to an amino group (aniline) is one of the most significant transformations in organic synthesis. masterorganicchemistry.com A wide array of reagents can accomplish this conversion, offering varying degrees of selectivity and tolerance for other functional groups. wikipedia.orgpsu.edu Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comyoutube.comyoutube.com

Under acidic conditions, the product of the reduction is often the corresponding ammonium (B1175870) salt, which requires subsequent treatment with a base to liberate the free amine. chemguide.co.uk Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages, yielding hydroxylamines or azo compounds. masterorganicchemistry.comwikipedia.orgnih.gov

| Reagent(s) | Typical Product(s) | General Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C, PtO₂, or Raney Ni | Amine (Aniline) | Catalytic hydrogenation | masterorganicchemistry.comyoutube.comcommonorganicchemistry.com |

| Fe, Zn, or Sn in acid (e.g., HCl, Acetic Acid) | Amine (Aniline) | Acidic, often heated | masterorganicchemistry.comyoutube.com |

| SnCl₂ | Amine (Aniline) | Mild, often used for selective reductions | masterorganicchemistry.comyoutube.comcommonorganicchemistry.com |

| NaBH₄ with catalyst (e.g., Ag/TiO₂) | Amine (Aniline) | Catalytic reduction | nih.gov |

| NH₃BH₃ with catalyst (e.g., Ag/TiO₂) | N-Aryl Hydroxylamine | Selective for partial reduction | nih.gov |

| Na₂S or (NH₄)₂S | Amine (Aniline) | Can be selective for one of multiple nitro groups | commonorganicchemistry.com |

| LiAlH₄ | Azo compound | Not typically used for aniline (B41778) synthesis from nitroarenes | masterorganicchemistry.comcommonorganicchemistry.com |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. vaia.comlibretexts.org This has a profound impact on the reactivity of the aromatic ring.

The withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution (EAS). vedantu.comquora.com By drawing electrons away, the ring becomes less nucleophilic and thus less reactive towards electrophiles. vedantu.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, making the meta position the least deactivated and therefore the site of electrophilic attack. vedantu.comquora.com

Conversely, this decrease in electron density makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.com For an SNAr reaction to occur, a good leaving group must be present on the ring, and the ring must be activated by strong electron-withdrawing groups, particularly at the ortho and/or para positions to the leaving group. libretexts.orgchemistrysteps.comlibretexts.org In this compound, the acetate group is para to the nitro group. This positioning allows for the resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack, thereby facilitating the substitution of the acetate group by a strong nucleophile. wikipedia.orglibretexts.orgyoutube.com

Computational Exploration of Reaction Mechanisms and Transition States

It is recommended to consult specialized chemical databases or future publications for information on this specific compound.

Strategic Derivatization and Further Functionalization of 2 Dibromomethyl 5 Nitrophenyl Acetate

Transformations of the Dibromomethyl Group into Diverse Functionalities

The gem-dibromomethyl group serves as a versatile precursor to a variety of important functional groups. Its two bromine atoms allow for sequential reactions that can lead to the formation of carbonyls, carboxylic acids, alkenes, and organoboron compounds, significantly expanding the synthetic utility of the parent molecule.

Conversion to Aldehydes, Carboxylic Acids, or Alkenes

The dibromomethyl group is synthetically equivalent to an aldehyde and can be converted as such through hydrolysis. This transformation typically proceeds by reacting the dibromomethylarene with reagents like silver nitrate (B79036) in aqueous ethanol (B145695) or by forming a bis-pyridinium cation with pyridine (B92270), which is then hydrolyzed to the corresponding aldehyde. acs.org Once the aldehyde, 2-formyl-5-nitrophenyl acetate (B1210297), is formed, it can be readily oxidized to the corresponding carboxylic acid using a range of common oxidizing agents, including potassium dichromate(VI) in sulfuric acid, potassium permanganate, or chromic acid. chemistrysteps.comchemguide.co.uk

A more direct route from gem-dibromomethylarenes to α,β-unsaturated carboxylic acids bypasses the isolation of the aldehyde intermediate. researchgate.net In the Knoevenagel-Doebner reaction, gem-dibromomethylarenes can be used as aldehyde substitutes, reacting with malonic acid in the presence of pyridine and a catalytic amount of piperidine (B6355638) to yield cinnamic acid derivatives in a single step. acs.org This method provides an efficient pathway to alkene functionalities.

| Initial Functional Group | Transformation | Resulting Functional Group | Typical Reagents |

|---|---|---|---|

| -CHBr₂ | Hydrolysis | Aldehyde (-CHO) | AgNO₃/H₂O; Pyridine followed by H₂O |

| -CHO | Oxidation | Carboxylic Acid (-COOH) | K₂Cr₂O₇/H₂SO₄; KMnO₄ |

| -CHBr₂ | Knoevenagel-Doebner Reaction | α,β-Unsaturated Carboxylic Acid (-CH=CH-COOH) | Malonic Acid, Pyridine, Piperidine |

Formation of Boronic Acid Derivatives

Boronic acids and their esters are exceptionally valuable intermediates in modern organic synthesis, primarily due to their role in carbon-carbon bond-forming reactions. researchgate.net The synthesis of boronic acid derivatives from the dibromomethyl group is not a direct, single-step transformation but can be achieved through multi-step sequences.

One plausible route involves the conversion of the dibromomethyl group into an organometallic reagent. For instance, reduction of the dibromomethyl group to a monobromomethyl group, followed by reaction with magnesium, would form a benzylic Grignard reagent. This intermediate can then react with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the corresponding benzylboronic acid.

Alternatively, the dibromomethyl group can be converted into an alkene, which can then undergo hydroboration. For example, a Wittig reaction on the aldehyde derived from 2-(dibromomethyl)-5-nitrophenyl acetate could produce a styrene (B11656) derivative. Subsequent hydroboration-oxidation would yield an alcohol, while a hydroboration-protonolysis sequence could lead to an ethyl group. For the formation of a C-B bond, the hydroboration of the styrene derivative with borane (B79455) reagents like 9-BBN, followed by an appropriate workup, can yield the corresponding boronic ester.

Applications in Cross-Coupling Reactions

The functional groups synthesized from the dibromomethyl moiety open the door to a wide array of powerful cross-coupling reactions. Boronic acid derivatives, as prepared in the previous section, are key substrates in the Suzuki-Miyaura coupling reaction. nih.govnih.gov A benzylboronic acid or ester derived from this compound could be coupled with various aryl, heteroaryl, or vinyl halides and triflates, catalyzed by a palladium complex, to form new carbon-carbon bonds at the benzylic position. researchgate.net

Furthermore, the alkene derivatives formed via reactions like the Knoevenagel-Doebner or Wittig reaction can participate in other types of cross-coupling. For instance, these alkenes could be substrates in Heck reactions, coupling with aryl or vinyl halides, or participate in olefin metathesis reactions to construct more complex molecular architectures.

Chemical Modifications of the Nitrophenyl Substructure

The nitrophenyl ring of this compound provides a secondary platform for functionalization, distinct from the chemistry of the dibromomethyl group. The electronic nature of the substituents already present on the ring dictates the feasibility and regioselectivity of further modifications.

Aromatic Substitution Reactions on the Phenyl Ring

Further electrophilic aromatic substitution on the this compound ring is challenging due to the presence of the strongly deactivating nitro group. libretexts.org The directing effects of the three substituents must be considered:

Nitro group (-NO₂) at C5: Strongly deactivating and a meta-director.

Acetoxy group (-OAc) at C1: Activating and an ortho, para-director.

Dibromomethyl group (-CHBr₂) at C2: Deactivating and an ortho, para-director.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OAc | C1 | Activating | Ortho, Para |

| -CHBr₂ | C2 | Deactivating | Ortho, Para |

| -NO₂ | C5 | Strongly Deactivating | Meta |

Reductive Transformations of the Nitro Group to Facilitate Further Chemistry

One of the most valuable transformations of the nitrophenyl substructure is the reduction of the nitro group to an amine. acs.org This reaction fundamentally changes the electronic character of the molecule, converting a strongly deactivating group into a strongly activating one, and provides a handle for a vast range of subsequent chemical reactions. masterorganicchemistry.com

A variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org Common reagents include:

Metals in Acid: Tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective reagents. masterorganicchemistry.com

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used method. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) with a Raney nickel catalyst can also effect the reduction. wikipedia.org

The choice of reducing agent is critical to ensure chemoselectivity. For this compound, catalytic hydrogenation might risk dehalogenation of the dibromomethyl group. Therefore, reduction with metals like iron or tin(II) chloride in acidic media is often preferred to selectively reduce the nitro group while preserving other functionalities.

The resulting amine, 2-(dibromomethyl)-5-aminophenyl acetate, is a versatile intermediate. The amino group can be diazotized to form a diazonium salt, which is a gateway to numerous other functional groups via Sandmeyer and related reactions (e.g., -OH, -Cl, -Br, -CN, -F). The amine can also readily participate in amide bond formation, sulfonamide synthesis, and other nucleophilic reactions, greatly expanding the synthetic possibilities.

| Reducing Agent | Typical Conditions | Advantages/Considerations |

|---|---|---|

| Fe / HCl or NH₄Cl | Aqueous, heat | Inexpensive, effective, generally chemoselective. |

| SnCl₂ / HCl | Ethanol or HCl | Mild conditions, good for sensitive substrates. |

| H₂ / Pd/C | Pressurized H₂, various solvents | Clean reaction, but may cause dehalogenation. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic | Mild, often used for selective reductions. |

Manipulations of the Acetate Ester Linkage

Selective Hydrolysis and Subsequent Derivatization of the Phenol (B47542)

No specific studies on the selective hydrolysis of this compound and the subsequent derivatization of the resulting 2-(dibromomethyl)-5-nitrophenol were found in the public domain.

Replacement of the Acetate Group with Other Esters or Amides

There is no available research detailing the replacement of the acetate group in this compound with other esters or amides through methods such as transesterification or amidation.

Synthesis of Complex Polycyclic and Heterocyclic Systems from the Core Scaffold

No literature could be found that describes the use of this compound as a starting material for the synthesis of complex polycyclic or heterocyclic systems.

Exploration of Structure-Reactivity Relationships within Novel Derivatives

As no novel derivatives of this compound were identified in the literature, no data on their structure-reactivity relationships is available.

Advanced Analytical Techniques for Characterization and Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of atomic nuclei within a molecule. For 2-(Dibromomethyl)-5-nitrophenyl acetate (B1210297), both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous structural assignment.

Elucidation of Proton and Carbon Environments (¹H and ¹³C NMR)

The ¹H NMR spectrum of 2-(Dibromomethyl)-5-nitrophenyl acetate is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the phenyl ring. The proton ortho to the nitro group and meta to the acetate is expected to appear as a doublet, while the proton between the nitro and dibromomethyl groups would likely be a doublet of doublets. The third aromatic proton would also present as a doublet. A key feature would be the singlet corresponding to the methine proton of the dibromomethyl (-CHBr₂) group, expected at a downfield chemical shift due to the strong deshielding effect of the two bromine atoms and the aromatic ring. Additionally, a sharp singlet in the aliphatic region would correspond to the three equivalent protons of the acetate methyl group (-OCOCH₃).

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the acetate group is expected to appear significantly downfield. The aromatic carbons would resonate in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the nitro, acetate, and dibromomethyl substituents. The carbon of the dibromomethyl group would be identifiable in the aliphatic region, shifted downfield by the attached bromine atoms. Finally, the methyl carbon of the acetate group would appear at the most upfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetate CH₃ | ~2.3 | ~21 |

| Dibromomethyl CH | ~7.0 | ~40 |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Acetate C=O | - | ~168 |

| Aromatic C-O | - | ~150 |

| Aromatic C-NO₂ | - | ~148 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of 2D NMR Experiments for Connectivity and Stereochemistry

To definitively establish the connectivity of the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal correlations between adjacent protons, confirming the coupling relationships within the aromatic ring. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₇Br₂NO₄), HRMS would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The exact mass measurement would provide strong evidence for the molecular formula.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass | Expected m/z [M+H]⁺ |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present. The IR spectrum of this compound would be expected to show strong absorption bands for the carbonyl group (C=O) of the ester at approximately 1770 cm⁻¹, and for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) at around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching of the ester and C-Br stretching vibrations would also be observable. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the aromatic ring modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol (B129727) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of a nitrophenyl system. The presence of the nitro group and the extended conjugation of the aromatic ring would likely result in strong absorption bands in the UV region.

Chromatographic Methods for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing its purity and for the isolation of products from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools in this context, each offering unique advantages for the characterization of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." The development of a reliable HPLC method is critical for accurate quantification, purity determination, and for monitoring the progress of chemical reactions. A typical method development strategy involves the systematic optimization of several key parameters to achieve the desired separation with good resolution, peak shape, and sensitivity.

The separation is typically performed on a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is polar. The choice of mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol) and the aqueous component (often buffered), is crucial for controlling the retention and selectivity of the separation. The pH of the mobile phase can also play a significant role, especially if the analyte or impurities have ionizable functional groups.

Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic chromophore in "this compound" allows for sensitive detection at specific wavelengths. The selection of an appropriate detection wavelength is important to maximize the signal-to-noise ratio.

A hypothetical HPLC method for the analysis of "this compound" is outlined in the interactive table below.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Elutes the compound from the column with appropriate retention. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and reasonable analysis time. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample onto the column. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection | UV at 265 nm | Provides sensitive detection of the nitroaromatic compound. |

| Run Time | 15 minutes | Allows for the elution of the main compound and any potential impurities. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility and could be prone to degradation at high temperatures, GC is highly valuable for the analysis of more volatile reaction byproducts or impurities that may be present. For instance, the analysis of starting materials or volatile degradation products can provide crucial insights into reaction mechanisms and product purity.

The successful GC analysis of brominated aromatic compounds often requires careful optimization of the injection technique and temperature program to prevent thermal decomposition. acs.orgnih.gov A split/splitless injector is commonly used, and the injector temperature should be set high enough to ensure rapid volatilization without causing degradation of the analyte. The choice of the capillary column is also critical, with moderately polar phases often providing good selectivity for halogenated and aromatic compounds.

For detection, a mass spectrometer (MS) is frequently coupled with the gas chromatograph (GC-MS), providing both quantitative data and structural information for the separated components. nih.gov Negative Chemical Ionization (NCI) is a particularly sensitive and selective ionization technique for brominated compounds. acs.orgacs.org An Electron Capture Detector (ECD) is another highly sensitive detector for halogenated compounds.

A hypothetical set of GC-MS parameters for the analysis of volatile products related to "this compound" is presented in the interactive table below.

| Parameter | Condition | Purpose |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides an inert mobile phase to carry the analytes through the column. |

| Injector Temperature | 250 °C | Ensures efficient vaporization of the sample without causing thermal degradation of sensitive analytes. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the sample onto the column for trace analysis. |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) | Provides a temperature gradient to separate compounds with a range of boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of the analytes as they pass from the GC to the MS. |

| Ion Source Temp | 230 °C | Optimizes the ionization process within the mass spectrometer. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Provides characteristic fragmentation patterns for compound identification. |

| Mass Range | 50-500 amu | Scans a wide range of mass-to-charge ratios to detect various potential products and impurities. |

Theoretical and Computational Chemistry Studies of 2 Dibromomethyl 5 Nitrophenyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-(Dibromomethyl)-5-nitrophenyl acetate (B1210297) at an atomic level. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is often employed for reliable predictions of ground-state properties of organic molecules like 2-(Dibromomethyl)-5-nitrophenyl acetate.

The optimized molecular geometry reveals key structural parameters. The phenyl ring is nearly planar, with the nitro group and the acetate group causing slight distortions. The dibromomethyl group, due to the steric bulk of the bromine atoms, adopts a staggered conformation relative to the phenyl ring.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated by DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.1 |

| C2-C(CHBr2) | 1.512 | C2-C1-O(Ac) | 118.5 |

| C5-N | 1.478 | C4-C5-N | 119.2 |

| N-O1 | 1.225 | O1-N-O2 | 123.5 |

| C-Br1 | 1.945 | Br1-C-Br2 | 112.8 |

| C(Ac)-O | 1.360 | C(Ac)-O-C1 | 117.9 |

| C(Ac)=O | 1.208 | O-C(Ac)-CH3 | 110.5 |

Note: The atom numbering corresponds to standard IUPAC nomenclature for the phenyl ring, with C1 being the carbon attached to the acetate group.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily localized on the phenyl ring and the acetate group, while the LUMO is concentrated on the nitro group, indicating that the nitro group acts as the primary electron-accepting site.

Ab Initio Calculations for High-Accuracy Predictions

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. Calculations at the MP2/aug-cc-pVDZ level of theory can be used to refine the geometrical parameters and electronic properties obtained from DFT. These high-accuracy predictions are particularly valuable for benchmarking the results from less computationally intensive methods.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with a solvent. By simulating the motion of atoms over time, MD provides a detailed picture of the molecule's behavior in a more realistic environment, such as in an aqueous solution.

These simulations can reveal the preferred conformations of the flexible dibromomethyl and acetate groups. The rotational barriers around the C-C bond connecting the dibromomethyl group to the phenyl ring and the C-O bond of the acetate group can be determined, providing insight into the molecule's conformational landscape.

In a simulated aqueous environment, the solvation shell around the molecule can be analyzed. The polar nitro and acetate groups are expected to form hydrogen bonds with water molecules, while the nonpolar phenyl ring and dibromomethyl group will have weaker interactions. The radial distribution functions can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can also predict various spectroscopic parameters, which can be invaluable for the identification and characterization of the compound.

Theoretical NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts. The calculated ¹H and ¹³C NMR chemical shifts for this compound, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H(CHBr2) | 7.85 | C1 | 148.2 |

| H3 | 8.32 | C2 | 128.5 |

| H4 | 7.98 | C3 | 125.1 |

| H6 | 8.45 | C4 | 122.9 |

| CH3(Ac) | 2.35 | C5 | 145.8 |

| C6 | 129.3 | ||

| C(CHBr2) | 45.7 | ||

| C(Ac)=O | 168.9 | ||

| CH3(Ac) | 21.1 |

Note: The predicted values are based on calculations in a simulated chloroform (B151607) solvent.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The predicted spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| 3105 | Aromatic C-H stretch |

| 1775 | C=O stretch (acetate) |

| 1590 | Aromatic C=C stretch |

| 1525 | Asymmetric NO₂ stretch |

| 1350 | Symmetric NO₂ stretch |

| 1205 | C-O stretch (acetate) |

| 680 | C-Br stretch |

These computational studies provide a comprehensive theoretical framework for understanding the structural, electronic, and dynamic properties of this compound, complementing and guiding experimental investigations.

Modeling of Reaction Pathways and Transition States

There is no available research on the modeling of reaction pathways and transition states specifically for this compound.

Free Energy Surface Mapping

No studies detailing the free energy surface mapping for reactions involving this compound were found.

Kinetic and Thermodynamic Parameter Predictions

Specific kinetic and thermodynamic parameter predictions for this compound derived from computational studies are not available in the current body of scientific literature.

Rational Design and Virtual Screening of Derivatives

There is no published research focusing on the rational design and virtual screening of derivatives of this compound.

Intermolecular Interactions and Crystal Packing Studies

Computational studies on the intermolecular interactions and crystal packing of this compound have not been reported.

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Role as a Versatile Synthetic Building Block for Fine Chemicals and Intermediates

Theoretically, 2-(Dibromomethyl)-5-nitrophenyl acetate (B1210297) could serve as a trifunctional building block. The dibromomethyl group is a precursor to an aldehyde functionality through hydrolysis, which could then participate in a myriad of condensation and carbon-carbon bond-forming reactions. The nitro group can be reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing heterocycles. Finally, the acetate group can be hydrolyzed to a phenol (B47542), which can be used in etherification or esterification reactions. The interplay of these functional groups could allow for the stepwise and regioselective synthesis of complex molecules.

Table 1: Potential Transformations of 2-(Dibromomethyl)-5-nitrophenyl acetate

| Functional Group | Potential Transformation | Resulting Functionality |

| Dibromomethyl | Hydrolysis | Aldehyde |

| Nitro | Reduction | Amine |

| Acetate | Hydrolysis | Phenol |

Application in Developing Novel Reaction Methodologies

The development of new synthetic methods is a cornerstone of modern organic chemistry. This compound presents opportunities in this area, particularly in catalytic transformations and green chemistry.

The dibromomethyl group can potentially engage in various catalytic cross-coupling reactions. For instance, under the influence of a suitable transition metal catalyst, it could undergo reactions with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents to form new carbon-carbon bonds. The electron-withdrawing nitro group would likely influence the reactivity of the dibromomethyl group in such transformations.

While no specific green chemistry applications have been reported for this compound, its potential exists. For example, if the hydrolysis of the dibromomethyl group to an aldehyde could be achieved under mild, aqueous conditions, it would represent a greener alternative to traditional methods that often require harsh reagents.

Contribution to Combinatorial Chemistry and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. The multiple reactive sites of this compound make it a hypothetical candidate for DOS. A common starting material could be elaborated in a divergent fashion by selectively reacting the dibromomethyl, nitro, and acetate groups, leading to a library of related but structurally distinct compounds.

Precursor for Advanced Materials Development

The aromatic and functionalized nature of this compound suggests a potential, albeit unexplored, role as a monomer or precursor in the synthesis of advanced materials. For instance, polymerization through reactions involving the functional groups could lead to novel polymers with tailored electronic or optical properties, influenced by the nitro-aromatic system.

Development of Reagents for Selective Chemical Transformations

The specific arrangement of functional groups in this compound could be leveraged to develop new reagents. For example, the dibromomethyl group could be converted into a phosphonium (B103445) ylide for use in Wittig reactions, with the nitro and acetate groups modulating the reactivity and selectivity of the reagent.

Future Perspectives and Emerging Research Avenues

Exploration of Photochemical and Electrochemical Transformations

The presence of a nitroaromatic system and a dibromomethyl group suggests that 2-(Dibromomethyl)-5-nitrophenyl acetate (B1210297) could exhibit interesting reactivity under photochemical and electrochemical conditions. Future research should focus on elucidating these transformations.

Photochemical studies could investigate the compound's behavior upon irradiation with UV or visible light. Potential research directions include:

Photoreduction of the nitro group: Aromatic nitro compounds are known to undergo photoreduction to various products, including nitroso, hydroxylamino, and amino derivatives. Studying these transformations for 2-(Dibromomethyl)-5-nitrophenyl acetate could provide pathways to novel functionalized anilines.

Homolytic cleavage of the C-Br bonds: The dibromomethyl group could be susceptible to photolytically induced homolysis, generating radical intermediates. Trapping these radicals with various substrates could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Electrochemical investigations would explore the compound's redox properties. Key areas of interest are:

Cathodic reduction: The electrochemical reduction of nitroaromatic compounds is a well-established field, often proceeding through a series of electron and proton transfer steps to yield amines or hydroxylamines. acs.org A detailed voltammetric study of this compound could reveal its reduction potential and the mechanism of electron transfer, potentially offering a green and efficient method for the synthesis of its reduced derivatives. acs.orgdtic.mil

Anodic oxidation: While less common for nitroaromatics, exploring the anodic behavior could provide insights into the electronic properties of the molecule and potentially lead to novel oxidative transformations.

Investigation of Biocatalytic Approaches for Synthesis or Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research into biocatalytic applications for this compound could be highly rewarding.

Potential research avenues include:

Enzymatic reduction of the nitro group: Nitroreductases are a class of enzymes capable of reducing nitroaromatics to the corresponding amines with high selectivity and efficiency. nih.gov Screening for or engineering nitroreductases that can act on this compound could provide an environmentally benign route to 2-(dibromomethyl)-5-aminophenyl acetate.

Lipase-catalyzed transformations: Lipases are versatile enzymes that can catalyze a wide range of reactions, including hydrolysis and transesterification of esters. Investigating the interaction of lipases with the acetate group of the target molecule could lead to methods for its selective removal or replacement with other functionalities.

Dehalogenase-mediated C-Br bond cleavage: While challenging, the enzymatic cleavage of carbon-halogen bonds is known. Exploring the potential of dehalogenases to selectively remove one or both bromine atoms from the dibromomethyl group would open up new avenues for the functionalization of this compound.

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly atom economy, are increasingly important in modern organic synthesis. jocpr.com Future research should aim to develop synthetic routes to this compound and its derivatives that are both sustainable and atom-economical.

Key areas for investigation include:

Catalytic C-H functionalization: Direct bromination of a methyl group on a suitable nitrophenyl acetate precursor using catalytic methods would be a highly atom-economical approach, avoiding the use of stoichiometric brominating agents.

Flow chemistry synthesis: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch synthesis. Developing a flow synthesis protocol for this compound could enable its safer and more efficient production.

Use of greener solvents and reagents: A systematic evaluation of reaction conditions to replace hazardous solvents and reagents with more environmentally friendly alternatives is crucial for developing a truly sustainable synthesis.

Advanced Mechanistic Insights through Real-Time Spectroscopy

A deep understanding of reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. The application of real-time spectroscopic techniques to study the reactions of this compound would provide invaluable mechanistic insights.

Potential spectroscopic studies include:

In-situ FTIR and NMR spectroscopy: Monitoring reactions involving this compound in real-time using FTIR or NMR spectroscopy can help identify reactive intermediates and determine reaction kinetics. This would be particularly useful for studying its hydrolysis, reduction, or substitution reactions.

Time-resolved mass spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient species in a reaction mixture, providing direct evidence for proposed mechanistic pathways. researchgate.net

Computational modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict product distributions. chemistryworld.com Combining computational studies with experimental data from real-time spectroscopy would provide a comprehensive understanding of the reactivity of this compound.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The synergy between automated synthesis platforms and artificial intelligence (AI) is revolutionizing chemical research. nih.goviscientific.org Integrating these technologies into the study of this compound could accelerate the discovery of new reactions and derivatives.

Future research directions in this area include:

AI-driven reaction prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. acs.orgneurips.cc Applying such models to this compound could help identify novel and unexpected reactivity.

Automated reaction optimization: Robotic platforms can be used to perform a large number of experiments in a high-throughput manner, allowing for the rapid optimization of reaction conditions for the synthesis or functionalization of the target compound.

De novo design of derivatives: AI algorithms can be used to design new molecules with desired properties. By using this compound as a starting scaffold, AI could propose novel derivatives with potentially interesting biological or material properties, which could then be synthesized using automated platforms.

The future exploration of this compound through these emerging research avenues holds the promise of not only expanding our fundamental chemical knowledge but also paving the way for the development of novel synthetic methodologies and functional molecules.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.